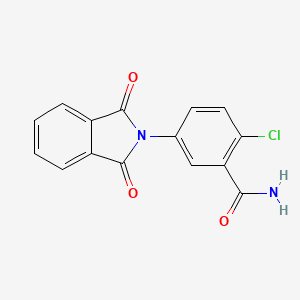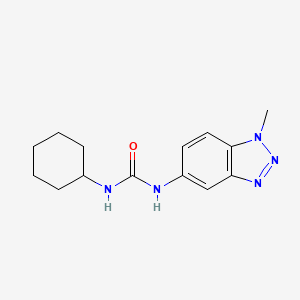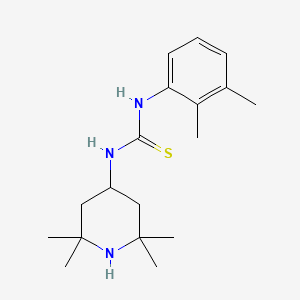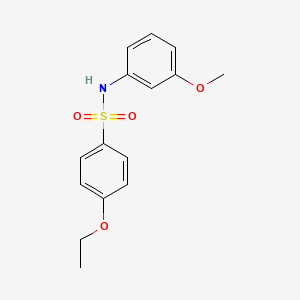
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in preclinical studies for the treatment of various respiratory viral infections. DAS-181 is a small molecule inhibitor that targets the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells.
作用機序
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide works by binding to the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells. By blocking these receptors, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide prevents the viruses from attaching to and entering the cells, thereby inhibiting viral replication and reducing viral titers.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to be well-tolerated and safe in preclinical studies, with no significant adverse effects observed. N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a small molecule inhibitor that does not interact with host proteins or affect host cell functions. Therefore, it does not cause any significant biochemical or physiological effects in the host cells or tissues.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be easily synthesized in large quantities and is stable under a wide range of conditions. However, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has some limitations, including its limited solubility in aqueous solutions and its potential for developing resistance in viral strains.
将来の方向性
There are several potential future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in humans. Additionally, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide could be combined with other antiviral drugs or used in combination therapy to enhance its antiviral activity and reduce the risk of developing resistance. Finally, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide could be used as a prophylactic agent to prevent respiratory viral infections in high-risk populations, such as immunocompromised individuals or healthcare workers.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained by crystallization and purification. The synthesis method has been optimized to produce N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in high yields and purity.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied in preclinical models for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can effectively inhibit viral replication and reduce viral titers in infected cells. In vivo studies in animal models have demonstrated that N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can reduce viral loads, alleviate symptoms, and improve survival rates in infected animals.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-12(13(8-10)21-2)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVNCOHSDEZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)

![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)





![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)